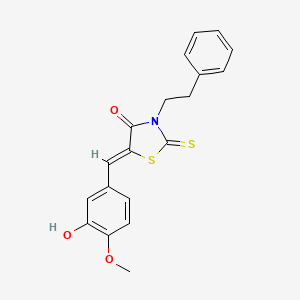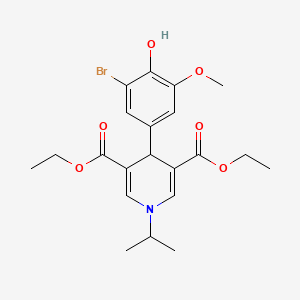![molecular formula C15H11F3N2O4S B3553023 2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3553023.png)
2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
描述
The compound “2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a nitrophenyl group, a trifluoromethylphenyl group, and an acetamide group . These groups are common in many organic compounds and are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The nitrophenyl and trifluoromethylphenyl groups are aromatic rings, which could participate in π-π stacking interactions. The acetamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can be reduced to an amine, and the acetamide group can undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, while the trifluoromethyl group could increase its lipophilicity .作用机制
Target of Action
The primary target of CBKinase1_001793, also known as SR-01000243068-1, is the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This binding can either inhibit or enhance the kinase activity of the CK1 isoforms, leading to changes in the phosphorylation status of their substrate proteins . The exact mode of interaction and the resulting changes are currently under investigation.
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways can influence cell proliferation, differentiation, migration, and apoptosis, among other cellular processes.
Result of Action
The molecular and cellular effects of CBKinase1_001793’s action depend on its specific interaction with the CK1 isoforms. By modulating the activity of these kinases, the compound can alter the phosphorylation status of key regulatory proteins, leading to changes in various cellular processes such as cell proliferation, differentiation, migration, and apoptosis .
未来方向
生化分析
Biochemical Properties
CBKinase1_001793: plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription, translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction . These interactions are essential for regulating key signaling pathways that are critically involved in cellular processes and tumor progression .
Cellular Effects
The effects of CBKinase1_001793 on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CBKinase1_001793 has been shown to regulate the replication and transcription of cytorhabdoviruses by phosphorylating a phosphoprotein serine-rich motif . This regulation is crucial for maintaining the balance between virus replication and transcription, thereby affecting the overall cellular response to viral infections .
Molecular Mechanism
At the molecular level, CBKinase1_001793 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to interact with specific phosphorylation residues, thereby mediating the activation and function of various kinases . These interactions are essential for the regulation of downstream signaling specificity and the overall cellular response to external stimuli .
Temporal Effects in Laboratory Settings
The temporal effects of CBKinase1_001793 in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s kinase activity can be modulated over time, affecting its overall efficacy and stability .
Dosage Effects in Animal Models
The effects of CBKinase1_001793 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate cellular processes without causing significant adverse effects . At higher doses, CBKinase1_001793 can induce toxic effects, highlighting the importance of dosage optimization in preclinical studies . These findings are crucial for determining the therapeutic window and safety profile of CBKinase1_001793 in clinical applications .
Metabolic Pathways
CBKinase1_001793: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to activate alternative mitochondrial metabolic pathways, ensuring cellular energy homeostasis during stress conditions . These interactions are essential for maintaining cellular function and survival under adverse conditions .
Transport and Distribution
The transport and distribution of CBKinase1_001793 within cells and tissues are mediated by microtubule-based transport mechanisms . The compound is transported along cytoskeletal filaments by molecular motor proteins, ensuring its proper localization and accumulation within specific cellular compartments . These transport mechanisms are crucial for the compound’s overall efficacy and function within the cellular environment .
Subcellular Localization
CBKinase1_001793: exhibits specific subcellular localization, which is essential for its activity and function. The compound is localized to the plasma membrane, where it interacts with various signaling proteins and receptors . This localization is mediated by specific targeting signals and post-translational modifications, ensuring the compound’s proper function within the cellular environment .
属性
IUPAC Name |
2-(2-nitrophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4S/c16-15(17,18)10-4-3-5-11(8-10)19-14(21)9-25(24)13-7-2-1-6-12(13)20(22)23/h1-8H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGATXNVJKCVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl {2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3552953.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B3552958.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3552964.png)
![N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylmethylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3552974.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3552979.png)

![4-chloro-N-[4-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B3552993.png)
![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3553008.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(4-ethylphenyl)acetamide](/img/structure/B3553034.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3553042.png)
![2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3553043.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3553051.png)
